Cerium;lanthanum;neodymium;propane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Misch metal, derived from the German word “Mischmetall” meaning “mixed metal,” is an alloy primarily composed of rare-earth elements. It typically contains approximately 55% cerium, 25% lanthanum, and 15-18% neodymium, with traces of other rare earth metals and about 5% iron . This alloy is widely used in various industrial applications, most notably in the pyrophoric ferrocerium “flint” ignition devices found in lighters and torches .

準備方法

Synthetic Routes and Reaction Conditions

Historically, misch metal was prepared from monazite, an anhydrous phosphate of light lanthanides and thorium . The ore was cracked by reacting at high temperatures with either concentrated sulfuric acid or sodium hydroxide . Thorium was removed by taking advantage of its weaker basicity relative to the trivalent lanthanides, and the remaining lanthanides were converted to their chlorides . Electrolysis of the molten anhydrous chloride, often mixed with other anhydrous halides to improve melt behavior, led to the formation of molten misch metal .

Industrial Production Methods

In modern industrial settings, misch metal is generally produced by the electrolysis of mixed rare-earth chlorides . This process involves the reduction of rare-earth oxides to their metallic forms using electrolytic methods. The resulting molten misch metal is then cast into ingots for further use .

化学反応の分析

Types of Reactions

Misch metal undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it reacts readily with oxygen, hydrogen, nitrogen, sulfur, arsenic, bismuth, and antimony . These reactions are crucial in reducing the effects of these elements on the properties of metals.

Common Reagents and Conditions

Common reagents used in reactions with misch metal include oxygen, hydrogen, and various acids . The reactions typically occur under controlled conditions to ensure the desired outcomes. For example, misch metal burns above 150°C in pure oxygen, while chips, turnings, and powder burn at this temperature even in air .

Major Products Formed

The major products formed from these reactions include rare-earth hydroxide carbonates or oxide hydrates when misch metal oxidizes in air . Additionally, the alloy forms various intermetallic compounds when reacting with other metals, enhancing its properties for specific applications .

科学的研究の応用

Misch metal has a wide range of scientific research applications across various fields:

Biology and Medicine: While direct applications in biology and medicine are limited, the alloy’s ability to react with various elements makes it useful in developing new materials for medical devices.

Industry: Misch metal is extensively used in the production of ferrocerium for ignition devices, as an oxygen getter in vacuum tubes, and as an alloying agent in magnesium to improve strength and creep resistance

作用機序

The mechanism by which misch metal exerts its effects is primarily through its ability to react with various elements, thereby modifying the properties of the materials it is alloyed with . For example, the addition of misch metal to cast iron improves ductility and toughness by allowing graphite to form nodules, which nucleate in spheroidal and vermicular cast iron . In magnesium alloys, misch metal refines the microstructure by breaking the α-Mg halos and lamellar eutectic phase .

類似化合物との比較

Misch metal is unique due to its composition of multiple rare-earth elements, which gives it distinct properties compared to other similar compounds. Some similar compounds include:

Neodymium: Known for its magnetic properties, neodymium is used in the production of powerful permanent magnets.

Misch metal’s unique combination of these elements allows it to be used in applications where individual rare-earth metals might not be as effective.

特性

分子式 |

C3H8CeLaNd |

|---|---|

分子量 |

467.36 g/mol |

IUPAC名 |

cerium;lanthanum;neodymium;propane |

InChI |

InChI=1S/C3H8.Ce.La.Nd/c1-3-2;;;/h3H2,1-2H3;;; |

InChIキー |

HOAYDNZUAUOLNJ-UHFFFAOYSA-N |

正規SMILES |

CCC.[La].[Ce].[Nd] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

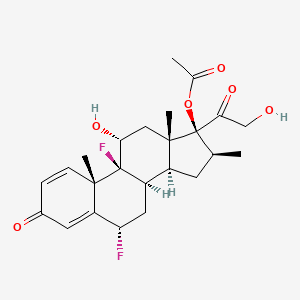

![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)

![Methanone, (5-methyl-4-isoxazolyl)[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]-](/img/structure/B13416063.png)

![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)

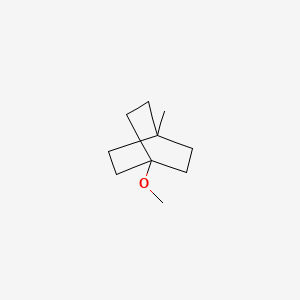

![5,5'-[Oxybis(methylene)]bis(6-propyl-2H-1,3-benzodioxole)](/img/structure/B13416070.png)

![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)